molecular formula C15H22O2 B1254345 Curcumanolide A CAS No. 97550-04-4

Curcumanolide A

Cat. No. B1254345
CAS RN: 97550-04-4
M. Wt: 234.33 g/mol
InChI Key: KHOTZHZBHNDKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcumanolide a belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Curcumanolide a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, curcumanolide a is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Isolation and Identification

  • Isolation from Curcuma Species : Curcumanolide A has been isolated from various Curcuma species, contributing to the discovery of new sesquiterpenes and spirolactones. These isolations have led to the identification of unique compounds like curcumanolides C and D, which exhibit significant biological activities (Saifudin et al., 2013).

Synthesis and Chemical Studies

  • Synthesis Processes : Research on curcumanolide A includes its synthesis through dyotropic rearrangements of fused tricyclic β-lactones. These studies not only demonstrate the chemical synthesis of curcumanolide A but also provide insights into its molecular structure and potential pharmacological activities (Leverett et al., 2012).

Biological Activities and Applications

  • Anticancer Properties : Curcumanolide A, among other compounds isolated from Curcuma species, has shown potent cytotoxic activity against various cancer cell lines. These findings support its potential use in cancer treatment, particularly in breast cancer therapy (Hamdi et al., 2014).
  • Anti-Diabetic Effects : Studies have indicated that curcumanolide A enhances glucose consumption in diabetic models, suggesting its potential application in diabetes management. This discovery highlights its role in addressing metabolic disorders like diabetes (Zhou et al., 2017).

Interaction with Other Compounds

  • Interactions in Malaria Treatment : Research has explored the interaction of curcumanolide A with other compounds, such as curcumin, in the treatment of malaria. This synergistic effect is crucial for developing novel antimalarial therapies (Mishra et al., 2011).

properties

CAS RN

97550-04-4

Product Name

Curcumanolide A

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

6-methyl-3-propan-2-ylidene-9-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C15H22O2/c1-9(2)12-8-15(17-14(12)16)11(5)6-7-13(15)10(3)4/h11,13H,3,6-8H2,1-2,4-5H3

InChI Key

KHOTZHZBHNDKOB-UHFFFAOYSA-N

SMILES

CC1CCC(C12CC(=C(C)C)C(=O)O2)C(=C)C

Canonical SMILES

CC1CCC(C12CC(=C(C)C)C(=O)O2)C(=C)C

synonyms

curcumanolide A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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